Methanesulfonate vs. Chloride Activation
rac-BINAP-Pd-G3 incorporates the third-generation methanesulfonate (OMs) leaving group in place of the chloride anion found in G2 precatalysts. This structural modification alters the activation mechanism: the more electron-withdrawing, non-coordinating OMs anion facilitates more rapid and quantitative generation of the active L-Pd(0) species under mild basic conditions relative to the G2 chloride scaffold [1][2]. While specific kinetic rate constants for rac-BINAP-Pd-G3 activation versus rac-BINAP-Pd-G2 are not publicly reported, the class-wide acceleration of activation is a defining and documented feature of the G3 scaffold across diverse phosphine ligands .
| Evidence Dimension | Precatalyst activation efficiency |
|---|---|
| Target Compound Data | Methanesulfonate (OMs) leaving group; enables quantitative L-Pd(0) generation under mild basic conditions |
| Comparator Or Baseline | rac-BINAP-Pd-G2 (hypothetical): chloride leaving group; slower activation under equivalent mild conditions |
| Quantified Difference | Not directly quantified for this ligand pair; class-level inference from Buchwald G3 scaffold design [1] |
| Conditions | Mild basic conditions (e.g., K₃PO₄, K₂CO₃) in organic solvents at ambient to moderate temperatures |
Why This Matters
Faster, more complete activation at lower temperatures reduces thermal decomposition of sensitive substrates and shortens overall reaction times in process-scale applications.
- [1] Bruno, N. C.; Tudge, M. T.; Buchwald, S. L. Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chem. Sci. 2013, 4, 916–920. View Source
- [2] Bruno, N. C.; Niljianskul, N.; Buchwald, S. L. N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. J. Org. Chem. 2014, 79, 4161–4166. View Source
